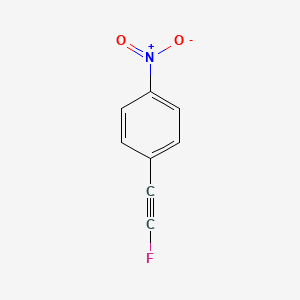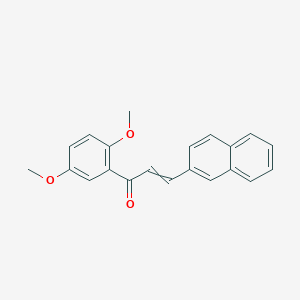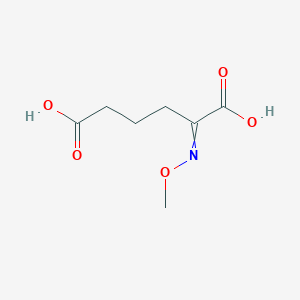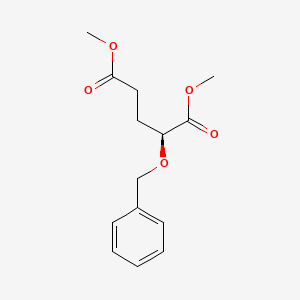![molecular formula C20H31BrINO2 B14202335 4-[5-(Bromomethylidene)-1,3-dioxan-2-YL]-1-decylpyridin-1-ium iodide CAS No. 847654-38-0](/img/structure/B14202335.png)
4-[5-(Bromomethylidene)-1,3-dioxan-2-YL]-1-decylpyridin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-(Bromomethylidene)-1,3-dioxan-2-YL]-1-decylpyridin-1-ium iodide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a bromomethylidene group attached to a dioxane ring, which is further connected to a decylpyridinium iodide moiety. The presence of these functional groups makes it an interesting subject for research in organic chemistry and related disciplines.
準備方法
The synthesis of 4-[5-(Bromomethylidene)-1,3-dioxan-2-YL]-1-decylpyridin-1-ium iodide involves several steps. One common method includes the reaction of a suitable dioxane derivative with a bromomethylidene precursor under controlled conditions. The reaction typically requires the use of a strong base and a suitable solvent to facilitate the formation of the desired product. Industrial production methods may involve scaling up this synthetic route and optimizing reaction conditions to achieve higher yields and purity.
化学反応の分析
4-[5-(Bromomethylidene)-1,3-dioxan-2-YL]-1-decylpyridin-1-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethylidene group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The dioxane ring can participate in cyclization reactions, leading to the formation of more complex structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
科学的研究の応用
4-[5-(Bromomethylidene)-1,3-dioxan-2-YL]-1-decylpyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s reactivity and stability make it useful in various industrial processes, including the production of specialty chemicals.
作用機序
The mechanism of action of 4-[5-(Bromomethylidene)-1,3-dioxan-2-YL]-1-decylpyridin-1-ium iodide involves its interaction with specific molecular targets. The bromomethylidene group can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of their activity. The dioxane ring and decylpyridinium iodide moiety may also contribute to the compound’s overall reactivity and binding affinity.
類似化合物との比較
4-[5-(Bromomethylidene)-1,3-dioxan-2-YL]-1-decylpyridin-1-ium iodide can be compared with other similar compounds, such as:
Bromomethylidene derivatives: These compounds share the bromomethylidene group and exhibit similar reactivity in substitution reactions.
Dioxane derivatives: Compounds with a dioxane ring structure may have similar cyclization and stability properties.
Pyridinium iodide derivatives: These compounds share the pyridinium iodide moiety and may have similar binding affinities and reactivity.
The uniqueness of this compound lies in the combination of these functional groups, which imparts distinct chemical and physical properties.
特性
CAS番号 |
847654-38-0 |
|---|---|
分子式 |
C20H31BrINO2 |
分子量 |
524.3 g/mol |
IUPAC名 |
4-[5-(bromomethylidene)-1,3-dioxan-2-yl]-1-decylpyridin-1-ium;iodide |
InChI |
InChI=1S/C20H31BrNO2.HI/c1-2-3-4-5-6-7-8-9-12-22-13-10-19(11-14-22)20-23-16-18(15-21)17-24-20;/h10-11,13-15,20H,2-9,12,16-17H2,1H3;1H/q+1;/p-1 |
InChIキー |
ZLFVHTYNFCSWHO-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCC[N+]1=CC=C(C=C1)C2OCC(=CBr)CO2.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(3-Bromophenyl)ethynyl]-2-chlorobenzene](/img/structure/B14202269.png)
![N-[2-Chloro-4-(trifluoromethyl)phenyl]-5-methylfuran-2-sulfonamide](/img/structure/B14202273.png)

![2',3'-Dimethoxy[1,1'-biphenyl]-2-ol](/img/structure/B14202300.png)




![3-[(4,5,6,7-Tetrahydro-1H-1,3-diazepin-2-yl)amino]propan-1-ol](/img/structure/B14202315.png)
![Methyl 4-[5-(2-hydroxyethyl)-1,2-oxazol-3-yl]benzoate](/img/structure/B14202329.png)

![N-[12-(Acetylsulfanyl)dodecanoyl]-L-histidyl-L-phenylalanine](/img/structure/B14202338.png)
